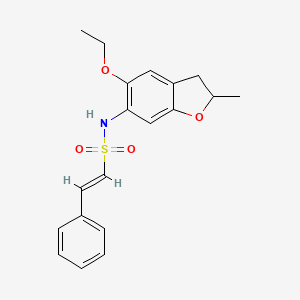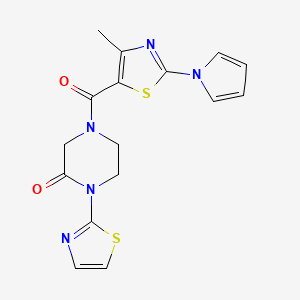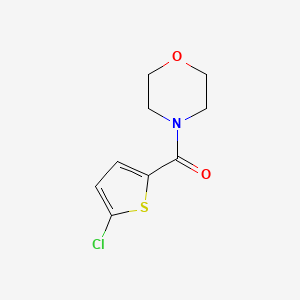![molecular formula C14H15N3O2S B2923362 6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448026-66-1](/img/structure/B2923362.png)
6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, condensation of malononitrile with amide-bearing groups such as formamide or benzamidine can result in the formation of 4-amino-5-cyano pyrimidine .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be influenced by various substituents. Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Chemical Reactions Analysis
Pyrimidine derivatives have diverse chemical reactivity. They have been developed drastically as potent anticancer agents . The chemical reactions of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by various substituents. For instance, electron-withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Hydrogen Bond Motifs in Aminopyrimidine Derivatives : Research involving pyrimidine and aminopyrimidine derivatives, such as those related to "6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine," showcases their structural significance. For instance, pyrimethamine, a related compound, demonstrates how sulfonate and carboxylate groups can interact through hydrogen bonding, forming specific motifs crucial for their biological activity. This understanding aids in the design of compounds with targeted properties (Balasubramani, Muthiah, & Lynch, 2007).
Antifungal and Antitumor Activity
- Antifungal and Antitumor Derivatives : Derivatives of pyrrolo[3,4-d]pyrimidine, such as those containing sulfonamido groups, have shown remarkable antifungal activity. This highlights the potential of these compounds in developing new antifungal agents. Additionally, their structure-activity relationship provides insights into designing derivatives with enhanced biological activities (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
Antimicrobial Evaluation
- Synthesis and Antimicrobial Activity : The synthesis of novel pyrazolopyrimidines, incorporating sulfone groups, demonstrates the versatility of pyrimidine derivatives in generating compounds with significant antimicrobial activities. These findings support the exploration of pyrimidine-based sulfonamides as promising candidates for antimicrobial drug development (Alsaedi, Farghaly, & Shaaban, 2019).
Synthesis Methodologies
- Novel Synthesis Approaches : Studies have detailed innovative synthesis methods for pyrimidine derivatives, including those related to "6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine." These methodologies not only enhance the efficiency of synthesis but also contribute to the greener production of these compounds, emphasizing their potential for further scientific exploration (Hongbin, 2011).
Biological Active Sulfonamide Hybrids
- Sulfonamide-based Hybrid Compounds : The development of sulfonamide hybrids, incorporating pyrimidine derivatives, underscores the therapeutic potential of these compounds. Their wide range of biological activities, from antibacterial to antitumor effects, signifies the importance of "6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine" and its derivatives in the pharmaceutical field. This approach to drug design leverages the structural attributes of pyrimidines to create more effective and targeted therapies (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Wirkmechanismus
Target of Action
The primary targets of the compound “6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” are currently unknown. This compound belongs to the class of pyrimido[4,5-d]pyrimidines , which have been studied for their diverse biological activities.
Mode of Action
Compounds in the pyrimido[4,5-d]pyrimidine class have been shown to exhibit a range of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects . The exact interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrimido[4,5-d]pyrimidines have been shown to interact with various biochemical pathways depending on their specific structure and substituents
Result of Action
Pyrimido[4,5-d]pyrimidines have been shown to exhibit cytotoxic activities against various cancer cell lines . The specific effects of this compound on molecular and cellular processes need to be investigated further.
Safety and Hazards
Zukünftige Richtungen
The pyrimidine scaffold is a versatile lead heterocycle in pharmaceutical development. It has diverse chemical reactivity, accessibility and a wide range of biological activities . Thus, scientists and researchers of medicinal chemistry discipline could design small molecules with a pyrimidine scaffold possessing more promising anticancer potential .
Eigenschaften
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-3-4-13(5-11(10)2)20(18,19)17-7-12-6-15-9-16-14(12)8-17/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWFBKDEORVKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2923279.png)
![2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923280.png)

![3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile](/img/structure/B2923282.png)




![1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone](/img/structure/B2923295.png)

![1-({3-Ethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}sulfonyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2923297.png)

![1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2923301.png)

